BenchChemオンラインストアへようこそ!

tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate

Medicinal Chemistry Scaffold Diversity Orthogonal Derivatization

tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1251002-30-8) is a heteroatom-rich spirocyclic building block featuring a Boc-protected piperidine and a hydroxymethyl-substituted tetrahydrofuran ring fused at a quaternary carbon. With a molecular formula of C14H25NO4 and molecular weight of 271.35 g/mol, it belongs to the 2-oxa-7-azaspiro[4.5]decane class, a scaffold recognized for its utility in constructing NK-1 receptor antagonists and other bioactive molecules requiring three-dimensional conformational constraint.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
CAS No. 1251002-30-8
Cat. No. B1381820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate
CAS1251002-30-8
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)CO
InChIInChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-5-14(9-15)7-11(8-16)18-10-14/h11,16H,4-10H2,1-3H3
InChIKeyQFZWHSBESNSOMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1251002-30-8): A Dual-Handle Spirocyclic Building Block


tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1251002-30-8) is a heteroatom-rich spirocyclic building block featuring a Boc-protected piperidine and a hydroxymethyl-substituted tetrahydrofuran ring fused at a quaternary carbon [1]. With a molecular formula of C14H25NO4 and molecular weight of 271.35 g/mol, it belongs to the 2-oxa-7-azaspiro[4.5]decane class, a scaffold recognized for its utility in constructing NK-1 receptor antagonists and other bioactive molecules requiring three-dimensional conformational constraint [2]. The compound is commercially available at ≥95% purity from multiple research chemical suppliers .

Why Generic Spirocyclic Building Blocks Cannot Substitute for tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate


Generic substitution within the 2-oxa-7-azaspiro[4.5]decane family is precluded by the compound's unique orthogonal functional handle topology. The [4.5] spirojunction enforces a rigid, non-coplanar exit vector geometry that is sensitive to both ring size and heteroatom placement [1]. Crucially, the target compound combines a Boc-protected secondary amine on the six-membered ring with a free hydroxymethyl group on the tetrahydrofuran ring—a dual-handle arrangement absent in the des-hydroxymethyl analog (tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate, CAS 374795-36-5) . Without the hydroxymethyl moiety, the capacity for orthogonal derivatization (e.g., esterification, etherification, or oxidation to aldehyde/carboxylic acid) is lost, forcing the user into alternative protecting group strategies or additional synthetic steps [2]. Furthermore, substitution of the oxygen heteroatom position (e.g., 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane, CAS 1373028-78-4) alters the vector angle of the hydroxymethyl group and the piperidine nitrogen, potentially disrupting target binding when elaborated into bioactive ligands .

Quantitative Differentiation Evidence for tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate


Unique Orthogonal Functional Handle Pairing vs. Des-Hydroxymethyl Analog

The target compound bears a free primary hydroxyl group (hydroxymethyl) on the tetrahydrofuran ring and a Boc-protected secondary amine on the piperidine ring. The des-hydroxymethyl analog, tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5), lacks this hydroxyl handle entirely . This structural difference is absolute: the target compound possesses two orthogonal, sequentially addressable functional groups, whereas the analog offers only one. The calculated logP of the des-hydroxymethyl analog is 2.36 ; the target compound's additional hydroxyl group is expected to reduce logP by approximately 0.5–0.8 units (class-level inference based on the Hansch π constant for aliphatic –OH), enhancing aqueous solubility and providing a hydrogen-bond donor for target engagement [1].

Medicinal Chemistry Scaffold Diversity Orthogonal Derivatization

Regioisomeric Differentiation: 7-Boc-2-oxa vs. 8-Boc-1-oxa Scaffold Geometry

The target compound (7-Boc-2-oxa series) positions the Boc-piperidine nitrogen at the 7-position of the spiro[4.5]decane system, with the oxygen at the 2-position of the tetrahydrofuran. In the regioisomeric 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane (CAS 1373028-78-4), the nitrogen is at position 8 and oxygen at position 1 . This rearrangement alters the relative spatial orientation (exit vector angle) between the piperidine nitrogen and the hydroxymethyl-bearing carbon. While both compounds share the same molecular formula (C14H25NO4) and molecular weight (271.35 g/mol), the distinct spiroatom connectivity yields different three-dimensional shapes that cannot be interconverted without de novo synthesis [1]. When elaborated into NK-1 receptor antagonist scaffolds, the position of the piperidine nitrogen relative to the tetrahydrofuran oxygen has been shown to be critical for receptor affinity; the 1-oxa-7-aza arrangement is the validated pharmacophoric geometry, with epimeric C3-aryl derivatives demonstrating distinct binding conformations [2].

Scaffold Topology Exit Vector Analysis Structure–Activity Relationship

Hydroxymethyl vs. Aminomethyl Handle: Differential Reactivity and Synthetic Versatility

The target compound's hydroxymethyl (–CH2OH) group enables a broader palette of mild, chemoselective transformations compared to the aminomethyl analog, tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1373504-14-3, MW 270.37) . The hydroxyl handle can undergo esterification, Mitsunobu coupling, oxidation to aldehyde or carboxylic acid, mesylation/tosylation for nucleophilic displacement, or direct use as a hydrogen-bond donor—all without affecting the Boc-protected amine. In contrast, the aminomethyl analog requires orthogonal protection of the primary amine before further elaboration to avoid cross-reactivity with the Boc-piperidine, adding at minimum one protection/deprotection cycle (two synthetic steps) [1]. This is particularly relevant for fragment-based drug discovery, where the hydroxyl group introduced by late-stage C–H activation on 7-azaspiro[4.5]decane scaffolds has been demonstrated as a versatile synthetic handle for functional group diversification [2].

Chemoselective Derivatization Functional Group Interconversion Synthetic Efficiency

Validated Scaffold for NK-1 Receptor Antagonist Development

The 2-oxa-7-azaspiro[4.5]decane core, which constitutes the molecular skeleton of the target compound, has been validated as a key intermediate for the synthesis of potent NK-1 (substance P) receptor antagonists [1]. Kulagowski et al. (2001) reported complementary stereoselective syntheses of individual C3 epimers of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane NK-1 receptor antagonist precursors, demonstrating that both diastereomers could be accessed from a common spirocyclic intermediate [1]. In contrast, alternative spirocyclic scaffolds such as 1-oxa-8-azaspiro[4.5]decane have been directed toward distinct targets, including FAAH inhibition [2], while 6-azaspiro[4.5]decane systems have been explored for fragment-based drug discovery via late-stage C–H functionalization [3]. The target compound's specific 7-aza connectivity is aligned with the NK-1 pharmacophore model, providing a direct entry point to a biologically validated chemical space that alternative regioisomers do not offer.

Neurokinin-1 Antagonist Spirocyclic Pharmacophore CNS Drug Discovery

Industrial Scalability Precedent for the 2-Oxa-7-azaspiro[4.5]decane Scaffold

The industrial relevance and scalable accessibility of the 2-oxa-7-azaspiro[4.5]decane scaffold class has been established by Boehringer Ingelheim, which reported a seven-step enantioselective route to benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate on multi-hundred-gram scale in 42% overall yield with >99% ee [1]. This precedent demonstrates that the 2-oxa-7-azaspiro[4.5]decane core is compatible with large-scale pharmaceutical process development and CMC requirements. In contrast, alternative regioisomeric scaffolds such as 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane lack published industrial-scale synthetic routes , introducing supply chain risk for programs advancing toward preclinical development. Furthermore, a diastereoselective Au/Pd relay catalytic method published in 2024 achieved 2-oxa-7-azaspiro[4.5]decane scaffold construction with yields up to 97% and diastereoselectivities exceeding 20:1 dr across 34 examples, providing an orthogonal synthetic entry with broad substrate scope [2].

Process Chemistry Scalable Synthesis CMC Development

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound (CAS 1251002-30-8) is stocked by multiple independent vendors (GlpBio, CymitQuimica/Fluorochem, Chemenu, Leyan) at ≥95% purity, with pricing structures supporting both milligram-scale screening and gram-scale synthesis campaigns . Its closest direct analog, tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5, lacking the hydroxymethyl group), is also commercially available but offers only the Boc-amine handle . The regioisomeric 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane (CAS 1373028-78-4) is similarly available but with fewer stocking vendors . For the aminomethyl analog (CAS 1373504-14-3), commercial availability is more limited, typically requiring custom synthesis . The combination of multi-vendor availability, ≥95% purity specification, and direct-from-stock delivery for the target compound reduces procurement lead time and single-supplier dependency compared to less commonly stocked analogs.

Procurement Supply Chain Quality Control

Optimal Application Scenarios for tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate Procurement


NK-1 Receptor Antagonist Lead Optimization

For medicinal chemistry programs targeting the NK-1 (substance P) receptor for antiemetic, antidepressant, or analgesic indications, the target compound provides the validated 2-oxa-7-azaspiro[4.5]decane scaffold with a pre-installed hydroxymethyl handle at the C3 position. This enables direct elaboration to 3-aryl or 3-aryl-6-phenyl derivatives via esterification, Mitsunobu coupling, or oxidation/functional group interconversion, following the precedent established by Kulagowski et al. (2001) for stereocontrolled NK-1 antagonist synthesis [1]. The availability of industrial-scale synthetic methodology (Boehringer Ingelheim, 2026) supports progression from discovery to preclinical development [2].

Fragment-Based Drug Discovery (FBDD) Library Synthesis

In fragment-based screening campaigns, the target compound serves as a rigid, sp3-rich core with two orthogonal diversification points. The Boc-protected piperidine allows for amide coupling or urea formation upon deprotection, while the hydroxymethyl group permits O-alkylation, ester formation, or oxidation to access aldehyde and carboxylic acid derivatives. This dual-handle topology supports the rapid generation of fragment libraries with diverse exit vectors, as demonstrated by Lee (2023) for P450BM3-mediated late-stage functionalization of 7-azaspiro[4.5]decane scaffolds [3].

Parallel Synthesis and Structure–Activity Relationship (SAR) Exploration

The orthogonal reactivity of the Boc-amine and hydroxymethyl groups makes the compound ideal for parallel synthesis workflows. The Boc group can be removed under acidic conditions (TFA or HCl/dioxane) to expose the piperidine nitrogen for amide bond formation, while the hydroxymethyl group can be simultaneously or sequentially derivatized via O-acylation, sulfonylation, or alkylation without cross-reactivity. This two-dimensional SAR exploration capability—varying substituents independently at both the piperidine nitrogen and the tetrahydrofuran C3 position—provides a systematic approach to mapping chemical space around the spirocyclic core [4].

PROTAC Linker and Bifunctional Degrader Construction

The rigid spirocyclic core with two addressable functional groups makes the target compound a suitable building block for proteolysis-targeting chimera (PROTAC) linker design. The hydroxymethyl group can be elaborated to attach the E3 ligase-recruiting moiety, while the Boc-deprotected piperidine can be coupled to the target-protein-binding warhead. The conformational rigidity of the spiro[4.5]decane scaffold reduces entropic penalty upon ternary complex formation, potentially enhancing degradation efficiency compared to flexible aliphatic linkers [5].

Quote Request

Request a Quote for tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.